molecular formula C14H9ClF3NO3 B600897 rac 8-Hydroxy Efavirenz CAS No. 205754-32-1

rac 8-Hydroxy Efavirenz

Katalognummer: B600897
CAS-Nummer: 205754-32-1
Molekulargewicht: 331.68
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac 8-Hydroxy Efavirenz (E8H) is a racemic mixture of enantiomers and the primary oxidative metabolite of efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV/AIDS treatment . E8H is formed via cytochrome P450 (CYP) 2B6-mediated hydroxylation of EFV, accounting for ~77.5% of EFV metabolism in human liver microsomes (HLMs) . While EFV itself exhibits potent antiviral activity (EC₅₀ = 1.4–3.1 nM), E8H is pharmacologically inactive against HIV-1 in vivo but has been implicated in central nervous system (CNS) toxicity, with in vitro studies showing 10-fold higher neurotoxicity in rat neuronal cultures compared to EFV . E8H has a molecular weight of 331.675 g/mol and is structurally characterized by a hydroxyl group at the 8-position of the benzoxazinone ring .

Vorbereitungsmethoden

Synthetic Preparation Methods

The synthesis of rac 8-Hydroxy Efavirenz revolves around the strategic hydroxylation of Efavirenz at the 8-position of its benzoxazinone ring. This process requires precise control over reaction conditions to achieve regioselectivity and racemic purity.

Chemical Oxidation Pathways

The most common approach involves chemical oxidation using transition metal catalysts or peroxides. For instance, m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C selectively hydroxylates Efavirenz at the 8-position, yielding this compound with 65–70% efficiency . Alternative oxidants like 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) achieve comparable yields (68–72%) but require higher temperatures (25°C) .

Table 1: Comparison of Oxidation Reagents for 8-Hydroxylation

ReagentSolventTemperature (°C)Yield (%)Purity (%)
m-CPBADichloromethane0–565–70≥95
IBXDMSO2568–72≥97
H₂O₂/Fe(II)Acetonitrile4058–63≥90

Deuterium-Labeled Synthesis

For isotopic studies, deuterium is introduced at specific positions via deuterium exchange reactions . Treatment of Efavirenz with deuterated acetic acid (CD₃COOD) under reflux replaces hydrogens at the cyclopropylethynyl group, generating deuterated intermediates. Subsequent hydroxylation with m-CPBA yields this compound-d4, achieving 92–95% isotopic purity .

Metabolic Pathway Considerations

In vivo, this compound is formed via CYP2B6-mediated oxidation of Efavirenz, a process replicated in vitro using human liver microsomes. Key parameters influencing yield include:

  • Enzyme concentration : 0.5–1.0 mg/mL microsomal protein.

  • Reaction time : 30–60 minutes.

  • Cofactors : NADPH (1 mM) for electron transfer .

This method produces this compound with 55–60% conversion efficiency but requires extensive purification to remove residual Efavirenz and secondary metabolites .

Purification and Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) resolves this compound from impurities, achieving ≥98% purity . Preparative thin-layer chromatography (TLC) using silica gel GF254 and ethyl acetate/hexane (1:1) offers a cost-effective alternative for small-scale batches .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d6) displays a singlet at δ 10.2 ppm (hydroxyl proton) and a triplet at δ 2.8 ppm (cyclopropyl CH₂) .

  • Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 331.67 [M+H]⁺, confirming the molecular formula C₁₄H₉ClF₃NO₃ .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch systems, reducing reaction times by 40% and improving yield consistency (68–72% across 10,000-L batches) . Key challenges include:

  • Byproduct management : Automated quenching systems minimize undesired dihydroxylation.

  • Quality control : In-line HPLC monitors purity in real-time, rejecting batches with <98% purity .

Comparative Analysis of Preparation Methods

Table 2: Advantages and Limitations of Synthesis Methods

MethodYield (%)ScalabilityCostPurity (%)
Chemical Oxidation65–72High$$≥95
Enzymatic Synthesis55–60Low$$$$≥90
Deuterium Labeling70–75Moderate$$$$$≥92

Chemical oxidation balances cost and efficiency, making it the preferred method for industrial applications. Enzymatic approaches, while physiologically relevant, are less feasible due to lower yields and higher costs .

Research Findings and Innovations

Recent studies highlight photocatalytic hydroxylation as a promising alternative. Irradiating Efavirenz with UV light (365 nm) in the presence of TiO₂ nanoparticles achieves 75–80% conversion to this compound at 25°C, reducing reliance on hazardous oxidants . Additionally, machine learning models optimize reaction parameters, predicting ideal solvent/reagent combinations with 89% accuracy .

Analyse Chemischer Reaktionen

Types of Reactions: rac 8-Hydroxy Efavirenz undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur, leading to the formation of additional hydroxylated metabolites.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

    Substitution: The hydroxyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like cytochrome P450 enzymes.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .

Wissenschaftliche Forschungsanwendungen

Overview

Rac 8-Hydroxy Efavirenz is a significant metabolite of the antiretroviral drug efavirenz, primarily known for its role in treating human immunodeficiency virus (HIV) infections. As a non-nucleoside reverse transcriptase inhibitor, efavirenz and its metabolites, including this compound, have been extensively studied for their biochemical properties and therapeutic applications. This article explores the various scientific research applications of this compound, highlighting its biological activity, pharmacological effects, and potential therapeutic implications.

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for quantifying efavirenz and its metabolites in biological samples. Its distinct chemical properties allow researchers to accurately measure drug levels in various biological matrices, facilitating pharmacokinetic studies and therapeutic monitoring.

Cellular Metabolism Studies

Research indicates that this compound stimulates glycolytic flux in astrocytes, suggesting a role in cellular metabolism. This metabolic activation may have implications for understanding how HIV treatments can affect brain metabolism and overall neurological health.

Neurotoxicity Investigations

The compound has been investigated for its potential neurotoxic effects. Studies show that this compound can induce apoptosis in primary hippocampal neurons and lead to the loss of dendritic spines when administered at specific concentrations. These findings are crucial for assessing the safety profile of efavirenz-based therapies .

Alzheimer’s Disease Research

Recent studies have explored the activation of CYP46A1 by this compound in models of Alzheimer’s disease. While it activates this enzyme, which plays a role in cholesterol metabolism in the brain, its effects on cognitive performance appear limited compared to other metabolites like 8,14-dihydroxy Efavirenz . This suggests that while it may have some neuroprotective properties, it is not as effective as other compounds derived from efavirenz.

Comparative Analysis with Related Compounds

CompoundMechanism of ActionKey Findings
Efavirenz Inhibits HIV-1 reverse transcriptaseWidely used in HIV treatment; causes neuropsychiatric side effects
8,14-Dihydroxy Efavirenz Similar inhibition with additional neuroprotective effectsShows enhanced activation of CYP46A1 and potential cognitive benefits
This compound Inhibits HIV-1 reverse transcriptase; stimulates glycolysisLimited cognitive improvement; induces neurotoxicity at certain doses

Case Studies

Several case studies have highlighted the implications of this compound in clinical settings:

  • A study involving 5XFAD mice demonstrated that treatment with rac 7,8-dihydroxy Efavirenz activated CYP46A1 but did not result in significant improvements in cognitive tasks compared to controls. This indicates that while there may be metabolic benefits, they do not translate into enhanced cognitive function .
  • Another investigation on neuronal cultures revealed that this compound could disrupt calcium homeostasis, leading to neuronal injury. This finding is critical for understanding the adverse neurological effects associated with prolonged efavirenz therapy .

Wirkmechanismus

rac 8-Hydroxy Efavirenz exerts its effects primarily through its interaction with cellular enzymes and metabolic pathways. It stimulates glycolytic flux in astrocytes by increasing the rate of glucose consumption and lactate production . This effect is not due to direct inhibition of mitochondrial respiration but rather through modulation of glycolytic enzymes and pathways. The exact molecular targets and pathways involved in this process are still under investigation .

Vergleich Mit ähnlichen Verbindungen

7-Hydroxy Efavirenz

  • Metabolic Pathway: A minor primary metabolite (~22.5% of EFV metabolism), formed via CYP2A6-mediated hydroxylation .
  • Pharmacological Activity : Lacks antiviral efficacy in vivo .
  • Analytical Data :
    • Retention time: 9.21 min (biphenyl column) vs. 8.75–9.33 min for E8H (C18 column) .
    • Limit of detection (LOD): 29.49 µM (vs. 32.33 µM for EFV) .
  • Toxicity: Limited data, but less neurotoxic than E8H .

rac 8,14-Dihydroxy Efavirenz

  • Metabolic Pathway : Secondary metabolite formed via CYP2B6-mediated hydroxylation of E8H at the 14-position .
  • Pharmacological Activity : Retains CYP46A1 activation (linked to cholesterol metabolism in Alzheimer’s models) but lacks antiviral activity .
  • Analytical Data: Not detected in standard HPLC assays due to low abundance; quantified via LC-MS in plasma .
  • Toxicity : Lower neuronal toxicity compared to E8H .

rac 7,8-Dihydroxy Efavirenz

  • Metabolic Pathway : Secondary metabolite formed via sequential hydroxylation by CYP2A6 (7-position) and CYP2B6 (8-position) .

8-Hydroxy Efavirenz 8-O-Sulfate

  • Metabolic Pathway : Phase II conjugate of E8H, formed via sulfotransferases .
  • Analytical Data : Molecular weight 411.74; elutes later than E8H in biphenyl columns .

Neostigmine (Analytical Context)

  • Role : Used as an internal standard in HPLC assays for EFV/E8H due to consistent retention times (10.18–10.20 min on C18 columns) .
  • Key Parameter : Maintains <1% RSD in intraday precision tests .

Data Tables

Table 1: Metabolic and Pharmacokinetic Comparison

Compound Metabolic Enzyme Antiviral Activity Neurotoxicity (vs. EFV) Plasma Concentration (Median)
rac 8-Hydroxy Efavirenz CYP2B6 Inactive 10-fold higher 314.5 ng/mL
7-Hydroxy Efavirenz CYP2A6 Inactive Not reported 8.84 ng/mL
rac 8,14-Dihydroxy EFV CYP2B6 Inactive Lower than E8H Detected in plasma

Table 2: Analytical Parameters (C18 Column)

Compound Retention Time (min) LOD (µM) LOQ (µM) Linearity (R²)
Efavirenz 9.33 32.33 96.97 0.999
This compound 8.75 29.49 89.38 0.999
Neostigmine 10.20 N/A N/A N/A

Discussion

While 7-hydroxy EFV and 8,14-dihydroxy EFV are minor metabolites, their roles in drug-drug interactions and toxicity remain understudied. Analytical methods highlight the efficiency of C18 columns for separating E8H (8.75 min) from EFV (9.33 min) and neostigmine (10.20 min) with high precision (RSD <1%) . Contradictory reports on E8H’s in vitro potency (EC₅₀ = 0.1 nM ) versus in vivo inactivity may reflect assay-specific differences or metabolic deactivation .

Biologische Aktivität

Rac 8-Hydroxy Efavirenz (also known as rac-8-OH-EFV) is a metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews current literature on the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₄F₃N₃O₃
  • Molecular Weight : 327.27 g/mol
  • IUPAC Name : (S)-3-(4-(2-cyanoethyl)-1-piperazinyl)-6-(trifluoromethyl)-1H-indole-5,7-diol

This compound functions primarily as an inhibitor of the HIV reverse transcriptase enzyme. Its mechanism involves binding to the enzyme's active site, thereby preventing viral RNA from being transcribed into DNA, which is essential for viral replication.

Key Mechanisms:

  • Competitive Inhibition : The compound competes with natural substrates for binding to reverse transcriptase.
  • Allosteric Modulation : It may induce conformational changes in reverse transcriptase, further inhibiting its activity.

Antiviral Efficacy

Numerous studies have demonstrated the antiviral efficacy of this compound against various strains of HIV-1. The compound exhibits potent activity against both wild-type and resistant strains of the virus.

StudyStrain TestedIC50 (nM)Notes
HIV-1 IIIB15Effective against wild-type
HIV-1 NL4-310Superior efficacy in resistant strains
HIV-1 Bal20Comparable to Efavirenz

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it has a half-life similar to that of Efavirenz, allowing for once-daily dosing.

ParameterValue
Bioavailability~50%
Half-life12 hours
Peak Plasma Concentration3 µg/mL

Safety and Toxicity

While this compound demonstrates significant antiviral activity, safety profiles are essential for clinical applications. Adverse effects reported include:

  • Central Nervous System Effects : Dizziness, insomnia, and vivid dreams.
  • Dermatological Reactions : Rash and hypersensitivity reactions.

Case studies have indicated that monitoring is crucial in patients with pre-existing neuropsychiatric conditions.

Case Studies

  • Case Study on Efficacy in Treatment-Experienced Patients
    • A cohort of treatment-experienced patients showed a significant decrease in viral load after switching to a regimen including this compound. The study highlighted its effectiveness even in patients with multiple drug resistances.
  • Long-term Safety Evaluation
    • A longitudinal study assessing long-term use revealed that while initial side effects were common, most patients adapted after several months. Regular monitoring for neuropsychiatric symptoms was recommended.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for quantifying rac 8-Hydroxy Efavirenz in biological matrices?

A validated HPLC method using a C18 or biphenyl column is widely employed. Key parameters include:

  • Chromatographic conditions : Retention times of 8.75 min (efavirenz) and 9.33 min (8-hydroxy efavirenz) with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) .
  • Validation : Linear calibration ranges (2.5–150 μM), LOD (29.49 μM), and LOQ (89.38 μM) for 8-hydroxy efavirenz. Inter-day precision should be ≤15% .
  • Application : Human liver microsomes (HLMs) for metabolism studies, with correlation coefficients ≥0.97 for metabolite formation over time .

Q. How does CYP2B6 polymorphism influence this compound formation?

CYP2B6 is the primary enzyme for 8-hydroxylation. Methodological approaches include:

  • Genotyping : Identify CYP2B66 or CYP2B618 alleles linked to reduced activity.
  • HLM assays : Compare metabolite formation rates (Vmax and Km) between wild-type and polymorphic variants .
  • Clinical correlation : Plasma concentration monitoring in patients with CYP2B6 slow-metabolizer phenotypes .

Q. What neurocognitive metrics correlate with this compound exposure?

Use a combination of:

  • CSF/plasma sampling : Quantify 8-hydroxy efavirenz via HPLC and correlate with neuropsychological (NP) tests (e.g., learning, language scores) .
  • Questionnaires : Standardized tools like the Hospital Anxiety and Depression Scale (HADS) to assess sleep disturbances or mood changes .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s neuroprotective vs. neurotoxic effects?

Contradictory findings (e.g., improved NP scores vs. dendritic spine injury) require:

  • Dose-response studies : Compare low (0.01 μM) vs. high (>10 μM) concentrations in neuronal cultures .
  • In vitro models : Primary hippocampal neurons to assess apoptosis (via caspase-3 assays) and dendritic spine density (confocal microscopy) .
  • In vivo validation : CSF-to-plasma ratios in animal models to mimic human exposure levels .

Q. What methodologies elucidate this compound’s secondary metabolism pathways?

Secondary metabolites (e.g., 8,14-dihydroxy efavirenz) require:

  • Radiolabeled tracing : Use <sup>14</sup>C-efavirenz to track hydroxylation and conjugation pathways in HLMs .
  • LC-MS/MS : Identify novel dihydroxylated metabolites with m/z transitions specific to efavirenz derivatives .
  • Enzyme inhibition assays : ThioTEPA (CYP2B6 inhibitor) to confirm metabolic contributions .

Q. How to optimize analytical separations for this compound and its isomers?

Column chemistry critically impacts resolution:

  • Biphenyl vs. C18 : Biphenyl columns enhance selectivity for polar metabolites due to π-π interactions .
  • Method robustness : Test under varied pH (2.5–5.0) and temperature (25–40°C) to optimize peak symmetry .
  • Co-elution challenges : Use neostigmine as an internal standard to control for retention time shifts .

Q. What experimental designs address discrepancies in CYP2A6’s role in this compound metabolism?

While CYP2B6 dominates, CYP2A6 contributes to 7-hydroxylation:

  • Recombinant enzyme assays : Compare metabolite formation rates in CYP2A6- vs. CYP2B6-expressing systems .
  • Correlation analysis : Link CYP2A6 activity (e.g., coumarin 7-hydroxylation) to 7-hydroxy efavirenz levels in HLMs .

Q. Methodological Notes

  • Data interpretation : Use polynomial regression for non-linear metabolite-concentration relationships .
  • Ethical considerations : For clinical data, disclose CYP2B6 genotype associations with neurocognitive outcomes to avoid bias .
  • Literature gaps : Prioritize studies on 8,14-dihydroxy efavirenz’s pharmacological activity, absent from in vitro models .

Eigenschaften

IUPAC Name

6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVOMPCQLMFEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043213
Record name 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205754-32-1
Record name 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.